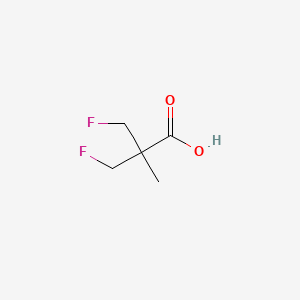

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid

Description

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid (C₅H₈F₂O₂) is a fluorinated carboxylic acid characterized by a propanoic acid backbone substituted with a fluoromethyl group (-CF₂H) and a methyl group (-CH₃) at the second carbon, along with a fluorine atom at the third carbon (SMILES: CC(CF)(CF)C(=O)O) . Its molecular weight is 138.05 g/mol, and it exhibits a predicted collision cross-section (CCS) of 129.2 Ų for the [M+H]+ adduct, suggesting moderate polarity and volatility in analytical settings .

Properties

IUPAC Name |

3-fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2/c1-5(2-6,3-7)4(8)9/h2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMSTIBVHJXRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)(CF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680558 | |

| Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208092-05-0 | |

| Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of precursor compounds using reagents such as Selectfluor® . This method allows for the selective introduction of fluorine atoms under mild conditions.

Industrial Production Methods

Industrial production of fluorinated compounds often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification and isolation of the desired product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.

Scientific Research Applications

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s stability and resistance to metabolic degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.

Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties.

Industry: The compound is used in the production of materials with specialized properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

3-Fluoro-2,2-dimethylpropanoic Acid

- Structure : Differs by replacing the fluoromethyl group with a methyl group, resulting in two methyl substituents at C2 (CAS 64241-77-6; C₅H₉FO₂) .

- Properties :

- Molecular weight: 120.12 g/mol (lower due to fewer fluorine atoms).

- Acidity: The absence of a fluoromethyl group reduces electron-withdrawing effects, likely resulting in a higher pKa compared to the target compound.

- Applications : Used in organic synthesis, though less polar than the target compound due to reduced fluorination .

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

- Properties :

- Acidity: The trifluoromethyl group and hydroxyl substituent enhance acidity significantly (pKa ~1–2) compared to the target compound.

- Reactivity: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents.

- Applications : Used in chiral synthesis and pharmaceuticals, leveraging its strong electron-withdrawing groups .

Aromatic Derivatives: 3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic Acid

- Structure : Incorporates a fluorinated phenyl ring (CAS 1514836-26-0; C₁₁H₁₁FO₂) .

- Properties: Lipophilicity: The aromatic ring increases logP, enhancing membrane permeability compared to aliphatic fluorinated acids.

- Applications : Intermediate in drug development, particularly for targeting aromatic receptor sites .

Non-Fluorinated Analogs: 2-Methylpropanoic Acid (Isobutyric Acid)

- Structure : Lacks fluorine atoms (C₄H₈O₂) .

- Properties :

- Acidity: pKa ~4.8, significantly less acidic than fluorinated derivatives.

- Volatility: Higher vapor pressure due to reduced polarity.

- Applications : Common in flavor chemistry (e.g., fermented foods) due to its pungent odor .

Physicochemical and Analytical Comparisons

Acidity

Fluorination significantly lowers pKa values:

- Target Compound : Estimated pKa ~2.5–3.5 (two fluorine atoms enhance carboxylate stabilization).

- 3-Fluoro-2,2-dimethylpropanoic Acid: pKa ~3.5–4.0 (weaker electron withdrawal).

- 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid: pKa ~1.5–2.0 (strongest acidity due to -CF₃ and -OH) .

Collision Cross-Section (CCS) and Mass Spectrometry

Solubility and Stability

Pharmaceutical Intermediates

- The target compound’s fluorination pattern is analogous to Elafibranor (a fluorinated propanoic acid derivative used for metabolic disorders) .

- 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid: Key chiral intermediate in antiviral and anticancer agents .

Biological Activity

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid is a fluorinated compound that has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure, characterized by multiple fluorine substituents, enhances its stability and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

The molecular formula of 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid is C5H8F2O2, with a molecular weight of approximately 150.11 g/mol. The presence of fluorine atoms significantly influences its reactivity and interactions with biological systems. The compound's structure allows for enhanced lipophilicity, which may facilitate its penetration into cellular membranes.

The biological activity of 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid is primarily attributed to its interaction with specific molecular targets within cells. The fluorine atoms in the compound are known to enhance binding affinity to certain enzymes and receptors, modulating their activity. This modulation can lead to various biological effects, such as:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Interaction : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cell function.

Applications in Research

3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid has several notable applications in scientific research:

- Synthesis of Fluorinated Compounds : It serves as a building block for synthesizing more complex fluorinated molecules used in drug discovery.

- Biological Studies : Its stability and resistance to metabolic degradation make it valuable for studying biological processes involving fluorinated biomolecules.

- Medicinal Chemistry : Fluorinated compounds are often explored for their potential as pharmaceuticals due to their unique properties.

Case Study 1: Cancer Imaging

A study investigated the use of fluorinated amino acids, including analogs of 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid, for tumor imaging using positron emission tomography (PET). The research highlighted the compound's ability to be transported into cancer cells via specific amino acid transport systems, demonstrating high tumor-to-normal tissue ratios in animal models. This suggests potential applications in cancer diagnostics and monitoring treatment responses .

Case Study 2: Enzyme Interaction

Research has shown that fluorinated compounds can significantly alter enzyme kinetics. For instance, studies on related compounds indicate that the introduction of fluorine can enhance enzyme inhibition efficacy by increasing binding affinity to active sites . This finding underscores the potential of 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid in developing selective enzyme inhibitors for therapeutic purposes.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | C5H8F2O2 | Enhanced stability and lipophilicity |

| 2-Amino-3-fluoro-2-methylpropanoic acid | C4H8FNO2 | Contains one fluorine; less potent |

| 2-Amino-4-(trifluoromethyl)butanoic acid | C5H8F3NO2 | Longer carbon chain; different biological activity |

This table illustrates how the presence of multiple fluorine atoms in 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid contributes to its distinct biological properties compared to other related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.